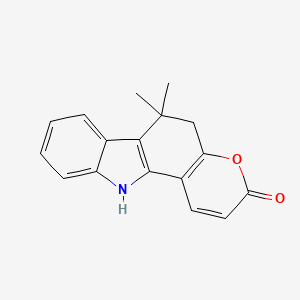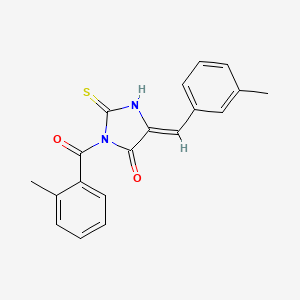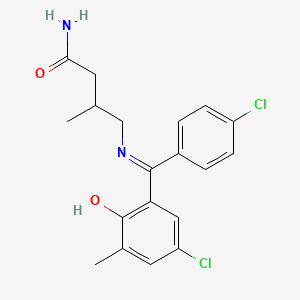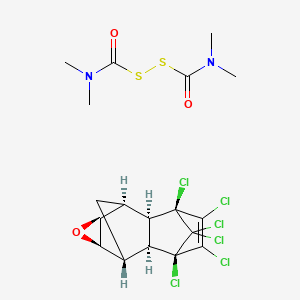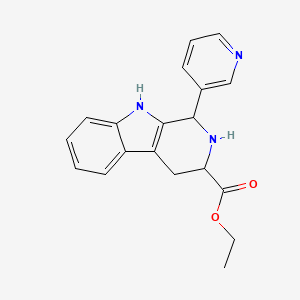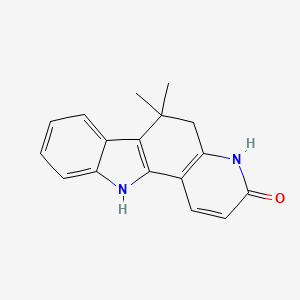
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- is a complex organic compound with a unique structure that includes multiple aromatic rings and a secondary amide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH), which can yield the desired compound in high efficiency and short reaction times . Another approach involves the use of palladium (II) acetate as a catalyst in a mixture with potassium carbonate and pivalic acid at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply. The use of microwave-assisted synthesis and catalytic processes could be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its interaction with biological targets.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- exerts its effects involves its interaction with molecular targets such as DNA. For instance, certain derivatives of this compound have been shown to bind strongly with calf thymus DNA via intercalation, leading to significant hypochromicity and red shifts in the DNA absorption spectrum . This interaction can result in the cleavage of DNA, which is a key mechanism in its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Thieno[3’,2’5,6]pyrido[2,3-a]carbazol-4-one derivatives: These compounds share a similar core structure and have been studied for their biological activities.
2-Methoxy-6-methylcarbazole: This compound has a related carbazole structure and is used in various chemical syntheses.
Glycoborine: Another carbazole derivative with similar chemical properties.
Uniqueness
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl- is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and induce oxidative cleavage sets it apart from other similar compounds .
Propriétés
Numéro CAS |
127040-36-2 |
|---|---|
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
6,6-dimethyl-5,11-dihydro-4H-pyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C17H16N2O/c1-17(2)9-13-11(7-8-14(20)18-13)16-15(17)10-5-3-4-6-12(10)19-16/h3-8,19H,9H2,1-2H3,(H,18,20) |
Clé InChI |
FEARIUZOKIVDAL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=CC(=O)N2)C3=C1C4=CC=CC=C4N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



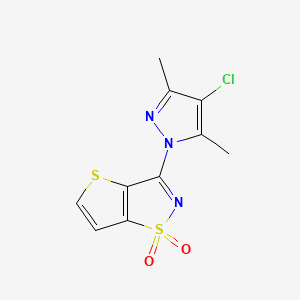
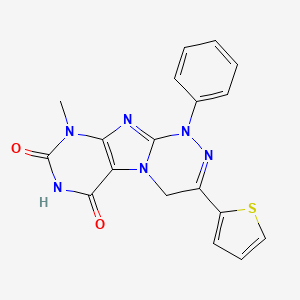
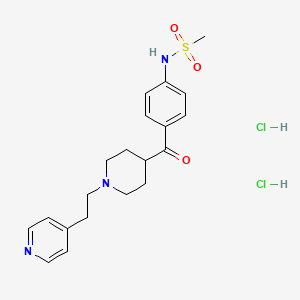
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
